molecular formula C10H9BrN4O B14000656 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one CAS No. 90772-37-5

2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one

Cat. No.: B14000656
CAS No.: 90772-37-5
M. Wt: 281.11 g/mol
InChI Key: RZDQFGIFYOVCNO-UHFFFAOYSA-N
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Description

4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) is a synthetic organic compound that belongs to the class of pyrimidinols Pyrimidinols are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the 2-position of the pyrimidine ring.

    Bromoanilino Substitution: The bromoanilino group can be introduced through nucleophilic aromatic substitution reactions, where a brominated aniline derivative reacts with the pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydroxyl groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions could target the bromoanilino group, potentially converting it to an aniline derivative.

    Substitution: The bromoanilino group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted pyrimidinols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromoanilino group might enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinol,2-amino-6-(p-chloroanilino): Similar structure but with a chlorine atom instead of bromine.

    4-Pyrimidinol,2-amino-6-(p-fluoroanilino): Similar structure but with a fluorine atom instead of bromine.

    4-Pyrimidinol,2-amino-6-(p-iodoanilino): Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) lies in the presence of the bromoanilino group, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents.

Properties

CAS No.

90772-37-5

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

2-amino-4-(4-bromoanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)13-8-5-9(16)15-10(12)14-8/h1-5H,(H4,12,13,14,15,16)

InChI Key

RZDQFGIFYOVCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=O)NC(=N2)N)Br

Origin of Product

United States

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